molecular formula C13H10OS B3348983 Dibenzothiophene-4-methanol CAS No. 19806-49-6

Dibenzothiophene-4-methanol

Cat. No. B3348983
CAS RN: 19806-49-6
M. Wt: 214.28 g/mol
InChI Key: YNTFCKCYXLGAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzothiophene-4-methanol is a derivative of Dibenzothiophene (DBT), an organosulfur compound consisting of two benzene rings fused to a central thiophene ring . It is chemically similar to anthracene . The molecular formula of this compound is C13H10S .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction, surface measurements, chemical analysis, elemental analysis, differential calorimetry of scanning, X-ray photoelectron spectroscopy, temperature programmed reduction, and transmission electron microscopy .


Chemical Reactions Analysis

Dibenzothiophene undergoes various chemical reactions. For instance, it undergoes reduction with lithium, resulting in scission of one C-S bond . With butyllithium, this heterocycle undergoes stepwise lithiation at the 4-position . S-oxidation with peroxides gives the sulfoxide . A study on the hydrodesulfurization (HDS) of DBT using alloys of bulk NiXCoyborides has been reported . Another study reported the selective and simultaneous removal of DBT and 4-methyldibenzothiophene using double-template molecularly imprinted polymers on the surface of magnetic mesoporous silica .

Safety and Hazards

Dibenzothiophene is harmful if swallowed . It is very toxic to aquatic life with long-lasting effects . Personal protective equipment/face protection should be worn when handling it. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

dibenzothiophen-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTFCKCYXLGAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC(=C3S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550386
Record name (Dibenzo[b,d]thiophen-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19806-49-6
Record name (Dibenzo[b,d]thiophen-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzothiophene-4-methanol
Reactant of Route 2
Dibenzothiophene-4-methanol
Reactant of Route 3
Reactant of Route 3
Dibenzothiophene-4-methanol
Reactant of Route 4
Reactant of Route 4
Dibenzothiophene-4-methanol
Reactant of Route 5
Reactant of Route 5
Dibenzothiophene-4-methanol
Reactant of Route 6
Reactant of Route 6
Dibenzothiophene-4-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.